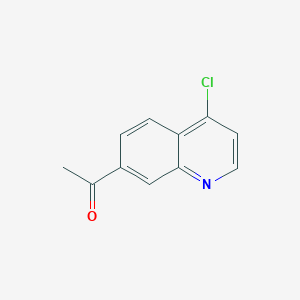

Ethanone, 1-(4-chloro-7-quinolinyl)-

Description

The Quinoline (B57606) Scaffold: A Privileged Heterocyclic System in Medicinal Chemistry

The quinoline ring system, a fused bicyclic heterocycle composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone of medicinal chemistry. bldpharm.com It is recognized as a "privileged scaffold," a molecular framework that is capable of binding to a wide variety of biological targets, thereby exhibiting a broad spectrum of pharmacological activities. nih.govnih.govmdpi.com This versatility has led to the development of numerous quinoline-based drugs with applications ranging from antimalarial agents like chloroquine (B1663885) and quinine (B1679958) to anticancer, antibacterial, and anti-inflammatory therapies. nih.govtandfonline.com

The ability of the quinoline nucleus to be functionalized at various positions allows for the fine-tuning of its physicochemical and biological properties. mdpi.com The 7-chloroquinoline (B30040) core, in particular, is a well-established pharmacophore, forming the basis of many clinically significant antimalarial drugs. nih.govtandfonline.com The presence of the chlorine atom at the 7-position has been shown to be crucial for the antimalarial potency of many 4-aminoquinoline (B48711) derivatives. nih.gov Researchers continue to explore the vast chemical space offered by the quinoline system to design novel therapeutic agents that can address challenges such as drug resistance. nih.govtandfonline.com

Significance of Acetophenone and Ethanone (B97240) Moieties in Chemical Biology

The ethanone group, C(O)CH₃, is the functional group that defines ketones. When attached to a phenyl ring, the resulting compound is acetophenone. In the context of Ethanone, 1-(4-chloro-7-quinolinyl)-, the ethanone (acetyl) group is attached to the quinoline ring system. This moiety is of great importance in chemical biology and synthetic chemistry for several reasons.

Firstly, the ketone's carbonyl group is a versatile functional handle. It can readily undergo a wide array of chemical transformations, including nucleophilic additions, condensations, and reductions. This reactivity allows for the straightforward introduction of diverse chemical functionalities, enabling the synthesis of a large library of derivatives from a single precursor. For instance, the ethanone group can be a key reactant in Claisen-Schmidt condensation to form chalcones or can be converted into hydrazones, which are themselves important pharmacophores. capes.gov.br

Research Rationale for Investigating Ethanone, 1-(4-chloro-7-quinolinyl)- and its Derivatives

The primary research interest in Ethanone, 1-(4-chloro-7-quinolinyl)- stems from its potential as a key building block for the synthesis of novel bioactive compounds. The molecule combines two moieties of proven significance: the 7-chloroquinoline scaffold, known for its role in antimalarial and anticancer agents, and the synthetically versatile ethanone group. nih.govmdpi.comcapes.gov.br

The rationale for its investigation can be summarized as follows:

Access to Novel Derivatives: The ethanone group provides a reactive site for chemical elaboration. Researchers can leverage this to synthesize series of novel compounds, such as quinolinyl-chalcones, quinolinyl-hydrazones, or other heterocyclic systems. capes.gov.br This allows for extensive Structure-Activity Relationship (SAR) studies to identify derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles.

Exploration of New Biological Activities: While the 7-chloroquinoline core is historically linked to antimalarial activity, modifications at other positions can unlock new therapeutic applications. mdpi.comtandfonline.com By creating derivatives from the ethanone handle, scientists can screen these new molecules against a wide range of biological targets, including those relevant to cancer, inflammation, and infectious diseases. For example, series of 7-chloro-4-quinolinylhydrazone derivatives have been synthesized and evaluated for their anticancer activity. capes.gov.br

Development of Molecular Probes: The ethanone moiety can be used to attach fluorescent tags or other reporter groups, transforming the quinoline scaffold into a molecular probe for studying biological processes or for use in diagnostic applications.

Overview of Research Trajectories for Novel Quinoline-Based Molecules

The development of new molecules based on the quinoline framework is a highly active area of research, driven by the scaffold's proven therapeutic value. mdpi.com Several key trajectories are evident in the contemporary scientific literature:

Hybrid Molecule Synthesis: A prominent strategy involves the creation of hybrid molecules that combine the quinoline scaffold with other known pharmacophores. This approach aims to develop agents with dual mechanisms of action or to overcome drug resistance. Examples include the synthesis of 7-chloroquinoline-benzimidazole hybrids and 7-chloroquinoline-triazole derivatives, which have shown promising antiproliferative and antimalarial activities, respectively. mdpi.comtandfonline.com

Targeted Drug Design: With an increasing understanding of the molecular basis of diseases, research is focused on designing quinoline derivatives that can selectively inhibit specific enzymes or receptors. For instance, polysubstituted 7-chloro-4-quinolinylhydrazone derivatives have been designed as potential antitumoral agents, with some compounds showing significant cytotoxicity against various cancer cell lines. capes.gov.br

Green Synthesis Methodologies: There is a growing emphasis on developing environmentally benign and efficient methods for synthesizing quinoline derivatives. The use of techniques such as ultrasound irradiation has been shown to accelerate reaction times and improve yields in the synthesis of bioactive 7-chloroquinoline compounds. tandfonline.com

Overcoming Drug Resistance: A major driver of quinoline research is the need to combat the rise of drug-resistant pathogens and cancer cells. Scientists are systematically modifying the quinoline ring and its side chains to create new analogues that are effective against resistant strains, such as in the case of malaria. nih.gov

Data Tables

Table 1: Physicochemical Properties of Structurally Related Chloro-Quinoline Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 1-(4-chloro-7-fluoroquinolin-3-yl)ethanone | 1374194-78-1 | C₁₁H₇ClFNO | 223.63 | guidechem.com |

| 4-Amino-7-chloroquinoline | 1198-40-9 | C₉H₇ClN₂ | 178.62 | nih.govsigmaaldrich.com |

| Ethanone, 1-(4-chlorophenyl)- | 99-91-2 | C₈H₇ClO | 154.59 | nist.govnist.gov |

| 1-(2-Chloro-7-hydroxy-4-methylquinolin-8-yl)ethanone | 844472-67-9 | C₁₂H₁₀ClNO₂ | 235.67 | bldpharm.com |

Table 2: Reported Biological Activities of 7-Chloroquinoline Derivatives

| Derivative Class | Biological Activity | Target/Cell Line Examples | Reference |

| 4-Aminoquinolines | Antimalarial | Plasmodium falciparum (CQ-resistant K1 strain) | nih.gov |

| 4-Aminoquinoline-benzimidazole hybrids | Anticancer | MCF-7 (breast), CaCo-2 (colon), Hut78 (lymphoma) | mdpi.com |

| 7-Chloroquinoline-triazole hybrids | Antimalarial, Anticancer, Antifungal | P. falciparum, HCT-116 (colon), MCF-7 (breast) | tandfonline.com |

| 4-Quinolinylhydrazones | Anticancer | Four different cancer cell lines | capes.gov.br |

| 4-Aminoquinoline derivatives | Cytotoxic | MCF7 and MDA-MB468 (human breast tumor) | nih.gov |

Properties

CAS No. |

178984-43-5 |

|---|---|

Molecular Formula |

C11H8ClNO |

Molecular Weight |

205.64 g/mol |

IUPAC Name |

1-(4-chloroquinolin-7-yl)ethanone |

InChI |

InChI=1S/C11H8ClNO/c1-7(14)8-2-3-9-10(12)4-5-13-11(9)6-8/h2-6H,1H3 |

InChI Key |

CWMDCLDEXCWGLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=NC=CC(=C2C=C1)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) for Proton Environment Analysis

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Similar to ¹H NMR, a specific, publicly available ¹³C NMR spectrum for Ethanone (B97240), 1-(4-chloro-7-quinolinyl)- could not be located in the searched literature. However, based on the structure, one would expect to observe signals for the nine carbon atoms of the quinoline (B57606) ring and the two carbons of the ethanone group. The carbonyl carbon (C=O) of the acetyl group would be the most downfield signal, typically appearing in the range of δ 190-200 ppm. The aromatic carbons of the quinoline ring would resonate in the δ 120-150 ppm region, with the carbon bearing the chlorine atom also showing a characteristic chemical shift. The methyl carbon of the acetyl group would be found in the upfield region of the spectrum.

For comparison, in a study of a derivative, 1-[4-(7-chloroquinolin-4-ylamino)phenyl]ethanone, the characterization involved ¹³C NMR spectroscopy, which was crucial for confirming the structure of the synthesized compounds. This underscores the importance of ¹³C NMR in the structural elucidation of such complex heterocyclic systems.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule. For Ethanone, 1-(4-chloro-7-quinolinyl)-, the most characteristic absorption band would be from the carbonyl (C=O) stretching vibration of the ketone group, which is expected to appear in the region of 1680-1700 cm⁻¹. Other expected significant peaks would include C-H stretching vibrations from the aromatic quinoline ring and the methyl group, C=C and C=N stretching vibrations within the quinoline ring system, and the C-Cl stretching vibration.

While a specific FTIR spectrum for the title compound is not available, the NIST WebBook of Chemistry provides a reference spectrum for the related compound, Ethanone, 1-(4-chlorophenyl)-, which shows a strong carbonyl peak around 1685 cm⁻¹, providing a reasonable estimate for the carbonyl absorption in a chlorinated aromatic ketone. nist.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For Ethanone, 1-(4-chloro-7-quinolinyl)-, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight of approximately 205.64. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion peak would be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways would likely involve the loss of the acetyl group (CH₃CO) or the methyl group (CH₃). While a specific mass spectrum for Ethanone, 1-(4-chloro-7-quinolinyl)- is not publicly available, data for Ethanone, 1-(4-chlorophenyl)- shows a prominent molecular ion peak and a base peak corresponding to the loss of the methyl group, which is a typical fragmentation for acetophenones. nist.govnih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For Ethanone, 1-(4-chloro-7-quinolinyl)- (C₁₁H₈ClNO), the theoretical elemental composition can be calculated as follows:

| Element | Percentage |

| Carbon (C) | 64.25% |

| Hydrogen (H) | 3.92% |

| Chlorine (Cl) | 17.24% |

| Nitrogen (N) | 6.81% |

| Oxygen (O) | 7.78% |

Experimental elemental analysis would be expected to yield values very close to these theoretical percentages, thereby confirming the empirical and molecular formula of the compound. Research articles on related quinoline derivatives routinely report elemental analysis data to verify the composition of their synthesized compounds.

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule, including precise bond lengths, bond angles, and crystal packing information. To date, no published single-crystal X-ray diffraction study for Ethanone, 1-(4-chloro-7-quinolinyl)- has been found in the reviewed literature.

However, the crystal structure of a related compound, 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, has been determined by single-crystal X-ray diffraction. mdpi.com This study revealed a monoclinic crystal system and provided detailed information about the molecular geometry and intermolecular interactions, which can serve as a valuable reference for predicting the potential crystal structure and packing of Ethanone, 1-(4-chloro-7-quinolinyl)-.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to determine the three-dimensional structure, electronic properties, and reactivity of compounds.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like those in the 4-chloroquinoline (B167314) series, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p) or 6-31G*, are employed to determine the most stable conformation (geometry optimization) and to analyze electronic properties. researchgate.netnih.govnih.gov

Table 1: Representative Optimized Geometrical Parameters of a Chloroquine (B1663885) Analog (Data derived from similar structures in literature)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-Cl | 1.74 | - |

| C-N (quinoline) | 1.32 - 1.38 | - |

| C-C (quinoline) | 1.37 - 1.42 | - |

| C-C-N (quinoline) | - | 120 - 123 |

Note: This table is illustrative and compiled from typical values for 4-chloroquinoline derivatives found in computational studies. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For chloroquine and its analogs, MEP studies have shown that the nitrogen atom in the quinoline (B57606) ring and the oxygen atoms in substituent groups are typically regions of high negative potential, making them likely sites for hydrogen bonding. researchgate.netnih.gov Conversely, the hydrogen atoms of the quinoline ring and any attached alkyl groups exhibit positive potential. This information is critical for understanding ligand-receptor interactions.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests a more reactive molecule.

In studies of quinoline derivatives, FMO analysis has been used to predict their reactivity and potential as antibacterial agents. uobaghdad.edu.iq For example, a smaller HOMO-LUMO gap in certain quinolone-triazole derivatives was correlated with their antibacterial activity. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies (eV) for a Chloroquine Analog (Illustrative Data)

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|

Note: This table provides representative values for chloroquine-like structures based on available literature. researchgate.netnih.govuobaghdad.edu.iq

Noncovalent interactions, such as hydrogen bonds and van der Waals forces, play a crucial role in the crystal packing and biological activity of molecules. Hirshfeld surface analysis is a computational method used to visualize and quantify these intermolecular interactions in a crystal. The analysis generates a three-dimensional surface around a molecule, with different colors representing the types and strengths of intermolecular contacts.

Studies on substituted quinolines have utilized Hirshfeld surface analysis to understand their crystal structures. nih.govresearchgate.nethacettepe.edu.trmdpi.com For example, in methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, Hirshfeld analysis revealed that H⋯H, H⋯O/O⋯H, and H⋯Cl/Cl⋯H interactions are the most significant contributors to the crystal packing. researchgate.nethacettepe.edu.tr This type of analysis provides a detailed picture of how molecules like Ethanone (B97240), 1-(4-chloro-7-quinolinyl)- would arrange themselves in a solid state.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a potential drug molecule (the ligand) binds to a biological target, such as a protein or enzyme.

Derivatives of 4-chloroquinoline have been the subject of numerous molecular docking studies to investigate their potential as anticancer, antimalarial, and antiviral agents. researchgate.netnih.govnih.govnih.govacs.org For instance, certain 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives have been docked into the ATP-binding site of VEGFR-II, a key target in cancer therapy, to predict their binding mode and affinity. nih.gov Similarly, chloroquine and its derivatives have been docked with proteins of the COVID-19 virus to explore their potential as antiviral treatments. researchgate.netnih.gov These studies often reveal key hydrogen bonding and hydrophobic interactions that stabilize the ligand-target complex.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential, QSAR models can be used to predict the activity of new, unsynthesized compounds.

Numerous QSAR studies have been performed on quinoline derivatives to understand their antimicrobial and antimalarial activities. nih.govjlu.edu.cnnih.govmdpi.com For example, a QSAR study on quinoline derivatives as antibacterial agents against S. aureus found that the nucleophilic frontier electron density of a specific carbon atom and the bond order of a particular C-N bond were key factors influencing activity. jlu.edu.cn Another study on quinolone-triazole derivatives identified descriptors such as partial atomic charges, bond lengths, and the HOMO-LUMO energy gap as being important for their antibacterial effects. nih.gov While a specific QSAR model for Ethanone, 1-(4-chloro-7-quinolinyl)- has not been reported, these studies on related compounds provide a framework for understanding which structural features are likely to be important for its biological activity.

ADMET Prediction Studies for Theoretical Pharmacokinetic Profiles

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the evaluation of potential drug candidates. A favorable ADMET profile is essential for a compound to be effective and safe. In silico ADMET prediction has been widely adopted to filter out compounds with undesirable pharmacokinetic properties early in the drug discovery pipeline, thereby reducing the time and cost associated with failed clinical trials. researchgate.net These predictive models are often based on Quantitative Structure-Activity Relationships (QSAR), which correlate the chemical structure of a molecule with its biological activity or a specific property. nih.gov

While specific experimental or dedicated in silico ADMET studies for Ethanone, 1-(4-chloro-7-quinolinyl)- are not extensively documented in publicly available literature, its theoretical pharmacokinetic profile can be inferred by applying established computational models. These models utilize the compound's structural features to predict its behavior in the human body. The predictions for key ADMET parameters for a compound like Ethanone, 1-(4-chloro-7-quinolinyl)- would typically be generated using various software platforms and web servers that have been trained on large datasets of known compounds.

Below is a representative table of predicted ADMET properties that would be typically assessed for a compound like Ethanone, 1-(4-chloro-7-quinolinyl)-. It is important to note that these are theoretical values and would require experimental validation.

Table 1: Predicted ADMET Properties for Ethanone, 1-(4-chloro-7-quinolinyl)-

| Parameter | Predicted Value/Classification | Significance in Pharmacokinetics |

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Predicts the extent of absorption from the gastrointestinal tract into the bloodstream. |

| Caco-2 Permeability (logPapp in 10-6 cm/s) | Moderate to High | An in vitro model for predicting human intestinal permeability. mdpi.com |

| Skin Permeability (log Kp) | Moderate | Indicates the potential for absorption through the skin. mdpi.com |

| Distribution | ||

| Plasma Protein Binding (PPB) | High | The extent to which a drug binds to proteins in the blood can affect its availability to reach target tissues. nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | Predicts the ability of the compound to cross the blood-brain barrier and enter the central nervous system. |

| Metabolism | ||

| CYP450 2D6 Inhibitor | Non-inhibitor | Cytochrome P450 enzymes are crucial for drug metabolism; inhibition can lead to drug-drug interactions. |

| CYP450 3A4 Inhibitor | Non-inhibitor | Another major enzyme in drug metabolism. |

| Excretion | ||

| Total Clearance | Low | Predicts the rate at which the drug is removed from the body. mdpi.com |

| Renal OCT2 Substrate | Likely Substrate | Organic Cation Transporter 2 is involved in the excretion of drugs through the kidneys. nih.gov |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Predicts the potential of the compound to cause DNA mutations. |

| hERG Inhibition | Low Risk | Inhibition of the hERG potassium channel can lead to cardiotoxicity. |

| Oral Rat Acute Toxicity (LD50) | Class III | Provides an estimation of the lethal dose. |

Disclaimer: The data presented in this table is illustrative of the types of predictions made in ADMET studies and is not based on actual reported data for Ethanone, 1-(4-chloro-7-quinolinyl)-. The values are representative of what might be expected for a molecule with its structure based on general computational models.

The interpretation of these predicted parameters provides a holistic view of the compound's likely behavior. For instance, high intestinal absorption and moderate Caco-2 permeability suggest good oral bioavailability. mdpi.com High plasma protein binding would mean that a significant fraction of the compound in the bloodstream would be bound to proteins, which can influence its distribution and clearance. nih.gov The prediction that it is not a significant inhibitor of major CYP450 enzymes is favorable, as it suggests a lower likelihood of causing metabolic drug-drug interactions. nih.gov Finally, predictions of low toxicity are crucial for the safety profile of a potential drug. nih.gov

It is imperative to understand that these in silico predictions are a preliminary screening tool. nih.gov While they are valuable for prioritizing compounds, they must be followed by rigorous experimental validation to confirm the actual pharmacokinetic and toxicological properties of Ethanone, 1-(4-chloro-7-quinolinyl)-.

Exploration of Biological Activities

Antidiabetic Activity Research

The investigation into new antidiabetic agents is a significant area of pharmaceutical research. A key target in managing type 2 diabetes is the enzyme alpha-glucosidase, which is involved in carbohydrate digestion.

In Vitro Alpha Glucosidase Inhibition Assays

Following a review of scientific literature, no specific studies or data were found regarding in vitro alpha-glucosidase inhibition assays performed on Ethanone (B97240), 1-(4-chloro-7-quinolinyl)-.

Antimicrobial Activity Research

The search for novel antimicrobial agents is critical in addressing the challenge of antibiotic resistance. Research in this area often involves screening compounds against a wide range of pathogenic bacteria and fungi.

Antibacterial Efficacy against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus megaterium, S. epidermidis)

There are no specific research findings available in the reviewed literature concerning the antibacterial efficacy of Ethanone, 1-(4-chloro-7-quinolinyl)- against Gram-positive bacteria such as Staphylococcus aureus, Bacillus megaterium, or S. epidermidis.

Antibacterial Efficacy against Gram-Negative Bacteria (e.g., Escherichia coli, Klebsiella pneumoniae, P. vulgaris)

A review of available scientific publications yielded no specific data on the antibacterial activity of Ethanone, 1-(4-chloro-7-quinolinyl)- against Gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, or P. vulgaris.

Antifungal Efficacy (e.g., against Candida albicans, P. citrinum)

There are no specific studies documented in the scientific literature regarding the antifungal efficacy of Ethanone, 1-(4-chloro-7-quinolinyl)- against fungal species such as Candida albicans or P. citrinum.

Antitubercular Activity Research

Tuberculosis remains a major global health concern, and the discovery of new antitubercular agents is a priority. Despite extensive research into quinoline-based compounds for this purpose, a specific investigation into the antitubercular properties of Ethanone, 1-(4-chloro-7-quinolinyl)- has not been reported in the available literature.

In Vitro Evaluation against Mycobacterium tuberculosis H37Rv

The quinoline (B57606) nucleus is a foundational component in the design of novel antitubercular agents, with many derivatives showing promise against drug-resistant strains of Mycobacterium tuberculosis (Mtb). nih.govaustinpublishinggroup.com The search for new drugs is critical due to the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis. nih.gov

A series of quinoline derivatives are routinely evaluated for their in vitro antibacterial activity against the Mtb H37Rv strain using methods like the Alamar Blue susceptibility test to determine the Minimum Inhibitory Concentration (MIC). nih.govepa.gov For instance, research into 7-chloro-4-quinolinylhydrazone derivatives, which share the 7-chloroquinoline (B30040) core with Ethanone, 1-(4-chloro-7-quinolinyl)-, has identified compounds with significant activity. nih.gov Specific hydrazone derivatives, such as compounds 3f, 3i, and 3o , exhibited a notable MIC of 2.5 µg/mL. nih.gov This potency is comparable to first-line anti-TB drugs like ethambutol (B1671381) (MIC 3.12 µg/mL) and rifampicin (B610482) (MIC 2.0 µg/mL), marking these 7-chloroquinoline-based structures as valuable starting points for developing new anti-TB leads. nih.gov

Further studies have synthesized and tested various quinoline derivatives, identifying compounds with MIC values ranging from 1.2 to 8 µg/mL against the H37Rv strain. researchgate.netrsc.org For example, compounds 6b6, 6b12, and 6b21 from one study showed MIC values between 1.2–3 µg/mL and were also effective against MDR-TB strains. rsc.org These findings underscore the potential of the quinoline scaffold in combating tuberculosis. nih.govnih.gov

Table 1: Antitubercular Activity of Selected 7-Chloroquinoline Derivatives against M. tuberculosis H37Rv

| Compound | Derivative Class | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| 3f | 7-Chloro-4-quinolinylhydrazone | 2.5 | nih.gov |

| 3i | 7-Chloro-4-quinolinylhydrazone | 2.5 | nih.gov |

| 3o | 7-Chloro-4-quinolinylhydrazone | 2.5 | nih.gov |

| Ethambutol (Reference) | First-line drug | 3.12 | nih.gov |

| Rifampicin (Reference) | First-line drug | 2.0 | nih.gov |

Anticancer Activity Research

Quinoline derivatives have been extensively investigated for their potential as anticancer agents, demonstrating activity through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis. nih.govfmhr.org

In Vitro Cytotoxicity and Antiproliferative Assays against Cancer Cell Lines (e.g., HCT-116 Human Colon Carcinoma)

The evaluation of novel chemical entities for anticancer potential frequently involves in vitro cytotoxicity screening against a panel of human cancer cell lines. The HCT-116 human colon carcinoma cell line is a common model for such studies. nih.gov Cytotoxicity is often measured using the MTT assay to determine the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cells. researchgate.net

A comprehensive study of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives investigated their cytotoxic effects on eight human cancer cell lines, including HCT-116. mdpi.com The results indicated that sulfonyl N-oxide derivatives were particularly potent. For the HCT-116 cell line, compounds 73, 74, and 79-82 displayed IC₅₀ values ranging from 1.99 to 4.9 µM. mdpi.com Notably, the cytotoxicity was similar in a related HCT-116 cell line where the p53 gene was deleted (HCT116p53−/−), with compounds 73, 74, 79, and 81 showing IC₅₀ values between 2.24 and 4.98 µM. mdpi.com This suggests that their mechanism of action may be independent of p53, a critical tumor suppressor protein.

Table 2: Cytotoxicity of 7-Chloro-(4-thioalkylquinoline) Sulfonyl N-oxide Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 73 | HCT-116 | 1.99 - 4.9 | mdpi.com |

| 74 | HCT-116 | 1.99 - 4.9 | mdpi.com |

| 79 | HCT-116 | 1.99 - 4.9 | mdpi.com |

| 80 | HCT-116 | 1.99 - 4.9 | mdpi.com |

| 81 | HCT-116 | 1.99 - 4.9 | mdpi.com |

| 82 | HCT-116 | 1.99 - 4.9 | mdpi.com |

| 73 | HCT-116p53-/- | 2.24 | mdpi.com |

| 74 | HCT-116p53-/- | 3.23 | mdpi.com |

| 79 | HCT-116p53-/- | 4.98 | mdpi.com |

| 81 | HCT-116p53-/- | 4.76 | mdpi.com |

Investigation of Molecular Interactions with Cancer-Related Protein Targets (e.g., RSK-4)

To understand the mechanism of action at a molecular level, computational methods like molecular docking are employed. These studies predict how a compound might bind to a specific protein target involved in cancer progression. Ribosomal S6 p90 kinase (RSK) proteins, particularly RSK-4, have been linked to prostate cancer progression, making them an attractive target for inhibitor design. ccij-online.org

A theoretical study evaluated the interaction of 19 different quinoline derivatives with the RSK-4 protein (using the 6rv2 protein structure) via a docking model. ccij-online.org The study aimed to predict the binding affinity and interaction patterns of these compounds compared to a known RSK-4 inhibitor, LJH685. The results showed that several quinoline derivatives could interact with the 6rv2 protein surface differently than the reference inhibitor. ccij-online.org Specifically, compounds 12, 15, 17, and 18 were highlighted for their potential to bind with high affinity to the protein. ccij-online.org For example, the calculated inhibition constant for compound 12 was lower than that of the reference inhibitor and most other derivatives, suggesting a stronger interaction with the RSK-4 protein. ccij-online.org This enhanced interaction is predicted to lead to greater inhibition of RSK-4's biological activity, which could translate into a therapeutic effect against prostate cancer. ccij-online.org

Antiviral Activity Research (Scaffold-based Potency)

The quinoline scaffold is a cornerstone in the discovery of antiviral agents, with numerous derivatives demonstrating potent activity against a wide array of viruses, including HIV, Zika virus, herpes viruses, and coronaviruses. nih.govnih.gov The versatility of the quinoline ring allows for chemical modifications that can optimize binding to viral proteins and interfere with the viral life cycle. nih.govnih.gov

Research has shown that quinoline derivatives can act as potent inhibitors of key viral enzymes. For instance, in the context of HIV, quinoline-based compounds have been designed and synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govtubitak.gov.tr Molecular docking studies on these compounds revealed strong binding interactions with the allosteric site of the HIV reverse transcriptase enzyme. nih.gov

Similarly, the 4-aminoquinoline (B48711) structure, a close relative of the compound of interest, has been investigated for its activity against SARS-CoV-2. nih.govresearchgate.net Derivatives have been designed to inhibit the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. nih.govresearchgate.net In the fight against Herpes simplex virus (HSV), chloroquinolone carboxamide derivatives have been shown to inhibit the expression of essential viral proteins like ICP27, with EC₅₀ values ranging from 8 µM to 32 µM. nih.gov This body of research collectively highlights the power of using the quinoline scaffold as a template for generating novel antiviral drug candidates. nih.govmdpi.com

Enzyme Inhibition Studies Beyond Primary Biological Screens

Beyond their roles in fighting infectious diseases and cancer, quinoline derivatives have been explored as inhibitors of various human enzymes implicated in other pathological conditions.

Modulation of Soluble Epoxide Hydrolase (sEH) Activity

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). nih.gov Inhibition of sEH increases the levels of these beneficial EETs, making sEH a therapeutic target for cardiovascular and inflammatory diseases. nih.govnih.gov

Research has focused on designing quinoline-based molecules as sEH inhibitors. In one study, the benzothiazole (B30560) ring of a known dual inhibitor of sEH and fatty acid amide hydrolase (FAAH) was successfully replaced with a quinoline ring. nih.gov This modification was well-tolerated by both enzymes, yielding potent dual inhibitors with IC₅₀ values in the low nanomolar range for human sEH. nih.gov The study demonstrated that the quinoline moiety is a viable and valuable component for sEH inhibitor design, potentially offering improved pharmacokinetic properties. nih.gov

Another line of research identified quinazolinone-7-carboxamides, which are structurally related to quinolines, as potent and selective sEH inhibitors. nih.gov Compounds such as 34, 35, 37, and 43 in this series inhibited human sEH with IC₅₀ values between 0.30 and 0.66 µM. nih.gov These findings confirm that quinoline and quinazolinone scaffolds are promising structures for the development of novel sEH inhibitors. nih.govacs.org

Table 3: sEH Inhibitory Activity of Quinazolinone Derivatives

| Compound | Derivative Class | IC₅₀ (µM) for human sEH | Reference |

|---|---|---|---|

| 34 | Quinazolinone-7-carboxamide | 0.30 - 0.66 | nih.gov |

| 35 | Quinazolinone-7-carboxamide | 0.30 - 0.66 | nih.gov |

| 37 | Quinazolinone-7-carboxamide | 0.30 - 0.66 | nih.gov |

| 43 | Quinazolinone-7-carboxamide | 0.30 - 0.66 | nih.gov |

Modulation of Fatty Acid Amide Hydrolase (FAAH) Activity

There is currently no available scientific literature to suggest that Ethanone, 1-(4-chloro-7-quinolinyl)- has been evaluated for its ability to modulate the activity of Fatty Acid Amide Hydrolase (FAAH). Searches of prominent scientific databases yielded no studies reporting on the inhibitory or enhancing effects of this specific compound on FAAH.

Data Table: Modulation of FAAH Activity by Ethanone, 1-(4-chloro-7-quinolinyl)-

| Assay Type | Target Organism | IC50 / Activity |

| No Data Available | No Data Available | No Data Available |

Structure Activity Relationship Sar Investigations

Influence of Substituents on the Ethanone (B97240) Moiety on Biological Potency

The ethanone group at the C-4 position of the quinoline (B57606) ring is a key site for structural modification. While direct SAR studies on "Ethanone, 1-(4-chloro-7-quinolinyl)-" are not extensively documented, research on related 4-acylquinolines and quinoline ketones provides valuable insights.

Transforming the ketone into other functional groups significantly alters biological activity. For instance, the conversion of a related allyl alcohol at the C4-position into a chalcone (B49325) (an α,β-unsaturated ketone) has been demonstrated as a viable synthetic route, suggesting that extending the ethanone moiety into a larger conjugated system is feasible and can lead to compounds with antiproliferative properties. durham.ac.uk

In the broader context of quinoline derivatives, modifications at the C-4 position are known to be critical. For the well-known 4-aminoquinolines, the nature of the amino side chain dictates potency and resistance profiles. pharmacy180.com For quinoline-based kinase inhibitors, the group at C-4 is pivotal for binding to the receptor's active site. nih.gov While the ethanone group is neutral, unlike the basic side chain of chloroquine (B1663885), its carbonyl oxygen can act as a hydrogen bond acceptor, a crucial interaction for many enzyme inhibitors.

Table 1: Inferred SAR of the C-4 Acyl Moiety in Quinoline Derivatives

| Modification to Ethanone Moiety | Expected Impact on Properties | Potential Change in Biological Activity |

| Chain Elongation (e.g., Propionone) | Increased lipophilicity and steric bulk. | May enhance or decrease binding affinity depending on the target's pocket size. |

| Branching (e.g., Isobutyrophenone) | Increased steric hindrance. | Likely to decrease activity if the binding pocket is narrow. |

| Aryl Ketone (e.g., Benzoyl) | Introduction of aromatic interactions (π-stacking). | Could significantly increase potency if the target has an aromatic binding site. |

| Formation of α,β-Unsaturated Ketone (Chalcone) | Creates a reactive Michael acceptor. | Potential for covalent inhibition, which can lead to high potency and prolonged effect. durham.ac.uk |

| Reduction to Alcohol | Removes H-bond acceptor (C=O), introduces H-bond donor (OH). | Drastic change in interaction profile; the resulting carbinol may have entirely different targets. durham.ac.uk |

Impact of Halogenation (e.g., Chloro Group) on Quinoline Ring Activity

The presence and position of halogen substituents on the quinoline ring are arguably the most critical determinants of biological activity for this class of compounds, particularly for antimalarial action. The 7-chloro group is an essential feature for the high potency of many quinoline-based drugs, including the famous antimalarial chloroquine. youtube.com

Quantitative structure-activity relationship (QSAR) studies have consistently confirmed that an electron-withdrawing group at the C-7 position is optimal for antimalarial activity. youtube.comnih.gov The chlorine atom serves this role effectively. A QSAR analysis of 349 compounds with activity against P. falciparum identified that a halogen at position 7 is a favorable feature for inhibiting parasite growth. semanticscholar.org Research on 7-chloro-4-aminoquinoline derivatives further supports that steric, hydrophobic, and electronic factors, all influenced by the 7-chloro group, are key to their antimalarial effects. asianpubs.org

The mechanism behind this is linked to the drug's pKa. Electron-withdrawing groups at the 7-position lower the pKa of the quinoline ring's nitrogen atom. nih.gov This is crucial for the drug's mechanism of action against malaria, as it influences the accumulation of the compound within the acidic food vacuole of the parasite, a process known as pH trapping. nih.gov The beta-hematin inhibitory activity of 7-substituted quinolines, a key step in their antimalarial action, correlates with the electron-withdrawing capacity of the group at this position. nih.gov

Conversely, moving the chloro group to other positions or removing it often leads to a significant loss of activity. For instance, in 4-aminoquinolines, a methyl group at position 3 reduces activity, and an additional methyl group at position 8 abolishes it entirely, highlighting the specific importance of the 7-position substitution pattern. pharmacy180.com

Effect of Nitrogen Position and Heteroatom Variations in Quinoline Derivatives

The quinoline scaffold is a fused heterocyclic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. Quinoline itself is specifically benzo[b]pyridine, meaning the fusion occurs at the 2 and 3 positions of the pyridine ring. biointerfaceresearch.com The position of the nitrogen atom is fundamental to the molecule's chemical properties and, consequently, its biological activity.

An isomeric form of quinoline is isoquinoline (B145761), or benzo[c]pyridine, where the nitrogen atom is at position 2 relative to the ring fusion. This seemingly small change significantly alters the electronic distribution, basicity, and spatial arrangement of the molecule. This structural difference means that quinoline and isoquinoline derivatives often interact with different biological targets or with the same target in a different manner, leading to distinct pharmacological profiles.

The nitrogen atom in the quinoline ring acts as a weak tertiary base and a hydrogen bond acceptor. nih.gov Its position at the '1' position is critical for the activity of many quinoline drugs, such as the antimalarial chloroquine, where it plays a role in the drug's accumulation in the parasite's food vacuole. nih.gov Molecular modeling studies of kinase inhibitors have shown that the quinoline nitrogen can form a pivotal hydrogen bond with key amino acid residues (like Met¹¹⁶⁰) in the enzyme's active site, stabilizing the ligand-protein complex. nih.gov Shifting the nitrogen to the '2' position (as in isoquinoline) would alter the geometry of this interaction, likely reducing or eliminating binding affinity.

Conformational Analysis and its Correlation with Biological Response

Conformational analysis examines the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. The preferred conformation of a drug molecule is crucial as it must fit precisely into the binding site of its biological target.

For quinoline derivatives, the flexibility is often determined by the substituent at the C-4 position. In "Ethanone, 1-(4-chloro-7-quinolinyl)-", rotation can occur around the single bond connecting the carbonyl carbon to the quinoline ring (C4-C=O). While specific conformational studies on this exact molecule are scarce, research on the structurally related ethyl 4-chloro-7-iodoquinoline-3-carboxylate provides relevant insights. researchgate.net Computational studies on this analogue revealed several stable conformers based on the relative orientation of the chloro, iodo, and ester groups. The energy differences between these rotamers, though small, dictate the most populated conformation, which is the one most likely to be biologically active. researchgate.net The study highlighted that structures with the ester group in an anti conformation were generally more stable. researchgate.net

The substituent's conformation can directly impact biological activity. In a study of 2-substituted piperazines, it was found that a preferred axial conformation was essential for activity at the α7 nicotinic acetylcholine (B1216132) receptor, as this orientation mimics the spatial arrangement of the natural ligand. nih.gov Similarly, for 4-aminoquinolines, the conformation of the flexible side chain is critical for its interaction with its target, heme, and for overcoming drug resistance. researchgate.net Therefore, the rotational preference of the ethanone group in "Ethanone, 1-(4-chloro-7-quinolinyl)-" would define the three-dimensional space it occupies, influencing its ability to bind to a target protein.

Insights from Comparative SAR with Known Bioactive Quinoline Analogues

Comparing the structure of "Ethanone, 1-(4-chloro-7-quinolinyl)-" with well-established bioactive quinolines provides a powerful tool for predicting its potential activities. The most relevant comparators are the 4-aminoquinoline (B48711) antimalarials and the quinolone antibiotics.

Comparison with Chloroquine: The most famous bioactive quinoline is chloroquine (CQ), an antimalarial drug. nih.gov Both "Ethanone, 1-(4-chloro-7-quinolinyl)-" and chloroquine share the vital 7-chloroquinoline (B30040) core. However, they differ significantly at the C-4 position.

Chloroquine: Possesses a basic dialkylaminoalkyl side chain (-NH-CH(CH₃)-(CH₂)₃-N(C₂H₅)₂). This side chain is essential for its antimalarial activity. Its basicity allows it to become protonated and trapped in the acidic food vacuole of the malaria parasite, where it interferes with heme detoxification. youtube.comnih.gov

Ethanone, 1-(4-chloro-7-quinolinyl)-: Features a neutral acetyl (ethanone) group (-C(=O)CH₃). Lacking the basic amino group, this compound would not accumulate in the parasite vacuole via the same pH-trapping mechanism.

This fundamental difference at C-4 suggests that "Ethanone, 1-(4-chloro-7-quinolinyl)-" is unlikely to be a potent antimalarial agent acting through the same mechanism as chloroquine. Its biological activity would be directed towards different targets where the carbonyl group can serve as a hydrogen bond acceptor.

Comparison with Quinolone Antibiotics: Quinolone antibiotics, such as ofloxacin, are characterized by a 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety fused to a benzene ring. slideshare.net This core structure is essential for their antibacterial activity, which involves inhibiting bacterial DNA gyrase and topoisomerase IV. While "Ethanone, 1-(4-chloro-7-quinolinyl)-" has a 4-keto group (as part of the ethanone), it lacks the C3-carboxylic acid and the N1-alkyl group that are critical for the antibacterial activity of quinolones. slideshare.net Therefore, it is not expected to function as a typical quinolone antibiotic.

Table 2: Comparative SAR with Key Bioactive Quinolines

| Compound | C-4 Substituent | C-7 Substituent | Key for Biological Activity |

| Ethanone, 1-(4-chloro-7-quinolinyl)- | Acetyl (neutral, H-bond acceptor) | Chloro | Dependent on target; carbonyl interaction is likely key. |

| Chloroquine | Basic aminoalkyl chain (ionizable) | Chloro | Basicity of side chain for pH trapping; 7-Cl for heme binding. pharmacy180.comnih.gov |

| Amodiaquine | Aromatic ring in side chain | Chloro | Aromatic side chain reduces toxicity compared to CQ. youtube.com |

| Fluoroquinolones (general) | Keto (=O) group, plus C3-carboxyl | Fluoro (at C-6) | 4-oxo and 3-carboxyl groups are essential for binding to DNA gyrase. slideshare.net |

This comparative analysis underscores that while the 7-chloroquinoline nucleus is a privileged scaffold, the nature of the C-4 substituent fundamentally dictates the compound's physicochemical properties, mechanism of action, and ultimate biological target.

Derivatization and Scaffold Modifications for Lead Optimization

Synthesis of Quinoline-Incorporated Pyrazoline Derivatives

Pyrazolines, five-membered heterocyclic compounds, are significant in medicinal chemistry. The synthesis of pyrazoline derivatives from 1-(4-chloro-7-quinolinyl)ethanone typically follows a well-established two-step pathway.

The first step involves the synthesis of an intermediate α,β-unsaturated ketone, specifically a quinolinyl chalcone (B49325). This is achieved through a Claisen-Schmidt condensation reaction between 1-(4-chloro-7-quinolinyl)ethanone and various substituted aromatic aldehydes in the presence of a base catalyst like sodium hydroxide (B78521) in ethanol (B145695). dergipark.org.tr

In the second step, the resulting quinolinyl chalcone undergoes a cyclization reaction with hydrazine (B178648) hydrate (B1144303). researchgate.net This reaction, often catalyzed by an acid such as acetic acid, proceeds via an intramolecular Michael addition to form the stable 2-pyrazoline (B94618) ring system. dergipark.org.tr This method allows for the creation of a diverse library of pyrazoline derivatives by varying the substituted aldehyde used in the initial step.

Table 1: Representative Synthesis of Quinoline-Pyrazoline Derivatives

| Starting Ketone | Aldehyde Reactant (Ar-CHO) | Intermediate Chalcone | Final Pyrazoline Product |

|---|---|---|---|

| Ethanone (B97240), 1-(4-chloro-7-quinolinyl)- | Benzaldehyde (B42025) | 1-(4-chloro-7-quinolinyl)-3-phenyl-2-propen-1-one | 3-(4-chloro-7-quinolinyl)-5-phenyl-4,5-dihydro-1H-pyrazole |

| Ethanone, 1-(4-chloro-7-quinolinyl)- | 4-Methoxybenzaldehyde | 1-(4-chloro-7-quinolinyl)-3-(4-methoxyphenyl)-2-propen-1-one | 3-(4-chloro-7-quinolinyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole |

| Ethanone, 1-(4-chloro-7-quinolinyl)- | 4-Chlorobenzaldehyde | 1-(4-chloro-7-quinolinyl)-3-(4-chlorophenyl)-2-propen-1-one | 3-(4-chloro-7-quinolinyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole |

Design and Synthesis of Quinolinyl Chalcone Analogues

Chalcones, or 1,3-diaryl-2-propen-1-ones, are key precursors for many heterocyclic compounds and possess a broad range of biological activities themselves. mdpi.com The synthesis of quinolinyl chalcone analogues from 1-(4-chloro-7-quinolinyl)ethanone is a straightforward and efficient process. The most common method is the Claisen-Schmidt condensation, where the ethanone derivative reacts with a variety of substituted benzaldehydes. nih.govnih.gov

The reaction is typically carried out at room temperature in the presence of a base, such as an aqueous or methanolic solution of sodium hydroxide or potassium hydroxide. nih.govnih.gov This approach allows for significant structural diversity in the resulting chalcone by simply changing the aldehyde reactant. The substituents on the benzaldehyde ring can be systematically varied to modulate the electronic and steric properties of the final molecule, which is a fundamental strategy in structure-activity relationship (SAR) studies. nih.gov

Table 2: Examples of Synthesized Quinolinyl Chalcone Analogues

| Ketone Reactant | Aldehyde Reactant | Resulting Chalcone Analogue |

|---|---|---|

| Ethanone, 1-(4-chloro-7-quinolinyl)- | 2-Hydroxybenzaldehyde | (E)-1-(4-chloro-7-quinolinyl)-3-(2-hydroxyphenyl)prop-2-en-1-one |

| Ethanone, 1-(4-chloro-7-quinolinyl)- | 4-(Dimethylamino)benzaldehyde | (E)-1-(4-chloro-7-quinolinyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one |

| Ethanone, 1-(4-chloro-7-quinolinyl)- | 3,4-Dimethoxybenzaldehyde | (E)-1-(4-chloro-7-quinolinyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |

| Ethanone, 1-(4-chloro-7-quinolinyl)- | 4-Nitrobenzaldehyde | (E)-1-(4-chloro-7-quinolinyl)-3-(4-nitrophenyl)prop-2-en-1-one |

Development of Fused Heterocyclic Systems Containing the Quinoline (B57606) and Ethanone Frameworks (e.g., Thiazole (B1198619), Thiadiazole Hybrids)

The development of hybrid molecules by fusing or linking different heterocyclic rings is a powerful strategy in drug discovery to create novel scaffolds. researchgate.net The 1-(4-chloro-7-quinolinyl)ethanone framework, particularly through its chalcone derivatives, is an excellent starting point for synthesizing fused systems like thiazoles and thiadiazoles.

Thiazole Hybrids: Quinoline-thiazole hybrids can be synthesized using the Hantzsch thiazole synthesis. acs.org In a typical pathway, the quinolinyl chalcone intermediate is first brominated to yield an α-bromo chalcone. This intermediate then reacts with a thioamide, such as thiourea, to form the thiazole ring. This method results in a hybrid molecule where the quinoline and thiazole moieties are linked. acs.orgrsc.org

Thiadiazole Hybrids: 1,3,4-Thiadiazole (B1197879) derivatives can also be synthesized from the quinoline scaffold. nih.gov A common route involves the reaction of a carboxylic acid derivative of the quinoline with thiosemicarbazide, followed by cyclization. Alternatively, the ethanone group can be converted to a thiosemicarbazone, which is then oxidatively cyclized to form the 2-amino-1,3,4-thiadiazole (B1665364) ring. The 1,3,4-thiadiazole ring is considered a bioisostere of the pyrimidine (B1678525) ring, which is a backbone for several nucleobases. nih.gov

Bioisosteric Replacements within the Quinoline and Ethanone Moieties

Bioisosterism, the strategy of exchanging one atom or group with another that possesses similar physicochemical properties, is a cornerstone of lead optimization. ufrj.bru-tokyo.ac.jp It is used to modulate a compound's activity, selectivity, toxicity, and metabolic stability. nih.gov For Ethanone, 1-(4-chloro-7-quinolinyl)-, several bioisosteric replacements can be proposed.

Replacement of the 4-Chloro Group: The chlorine atom at the 4-position of the quinoline ring is a common site for modification. It can be replaced by other halogens like fluorine (-F) or bromine (-Br), or by non-halogen groups such as a trifluoromethyl (-CF3) or a methyl (-CH3) group. u-tokyo.ac.jpcambridgemedchemconsulting.com According to Grimm's Hydride Displacement Law, a methyl group can be a bioisostere for a chloro atom. u-tokyo.ac.jp These changes can alter the electronic nature and lipophilicity of the molecule, potentially influencing its binding to biological targets.

Modification of the Ethanone Linker: The ethanone moiety (-CO-CH3) can also be modified. The carbonyl group (C=O) is a key hydrogen bond acceptor, and its replacement can significantly alter biological interactions. Potential bioisosteres include a sulfone (-SO2-), a methylene (B1212753) ether (-O-CH2-), or a difluoromethylene group (-CF2-). cambridgemedchemconsulting.com

Modification at the 7-Position: While the core structure is defined, lead optimization often involves exploring substitutions at other positions. The hydrogen at other points on the quinoline ring could be replaced with small groups like methoxy (B1213986) (-OCH3) or hydroxyl (-OH) to probe for additional interactions with a target protein.

Table 3: Potential Bioisosteric Replacements for Lead Optimization

| Original Group | Position | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

|---|---|---|---|

| -Cl (Chloro) | 4-Quinoline | -F, -Br, -CH3, -CF3 | Modulate electronics, lipophilicity, and metabolic stability. nih.govcambridgemedchemconsulting.com |

| -C=O (Carbonyl) | Ethanone Linker | -S=O, -SO2-, -CF2- | Alter hydrogen bonding capacity and polarity. cambridgemedchemconsulting.com |

| -H (Hydrogen) | 6 or 8-Quinoline | -F, -OH, -OCH3 | Probe for new binding interactions and alter solubility. cambridgemedchemconsulting.com |

Strategies for Multi-Target Directed Ligand Design

Complex diseases often involve multiple biological pathways, making single-target drugs less effective. Multi-Target-Directed Ligand (MTDL) design aims to create a single chemical entity that can modulate multiple targets simultaneously. nih.govjocpr.comnih.gov This approach can lead to improved efficacy and a lower risk of drug resistance compared to combination therapies. researchgate.net

The 1-(4-chloro-7-quinolinyl)ethanone scaffold is a suitable starting point for developing MTDLs. The core strategy is often pharmacophore hybridization, which involves covalently linking the quinoline scaffold to another distinct pharmacophore known to act on a different biological target. nih.gov

For instance, the quinoline moiety could be linked via a flexible or rigid linker to a group known for anti-inflammatory properties. The design process involves careful consideration of the linker's length, composition, and flexibility to ensure that both pharmacophoric units can adopt the optimal orientation to interact with their respective targets. jocpr.com Computational methods like molecular docking and molecular dynamics are frequently used to design and predict the binding of these hybrid molecules to multiple targets. nih.gov

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Methodologies for Complex Analogues

The future development of Ethanone (B97240), 1-(4-chloro-7-quinolinyl)- as a lead compound hinges on the ability to generate a diverse library of analogues for structure-activity relationship (SAR) studies. While classical methods for quinoline (B57606) synthesis like the Skraup and Doebner-von Miller reactions are well-established, future research should focus on more modern, efficient, and regioselective strategies. rsc.org

Key research avenues include:

Palladium-Catalyzed Cross-Coupling: This technique allows for the facile and modular synthesis of substituted quinolines, enabling the introduction of structural diversity at various positions. nih.gov Research could adapt these methods to modify the chloro- and acetyl- positions of the parent compound, creating a combinatorial library of analogues.

C-H Functionalization: Direct C-H functionalization reactions are an increasingly important tool in organic synthesis, offering an atom-economical way to create complex molecules. researchgate.net Future work could explore the selective functionalization of the quinoline core to introduce new substituents without the need for pre-functionalized starting materials.

Green Chemistry Approaches: Exploring environmentally benign synthetic routes, such as microwave-assisted reactions or the use of reusable catalysts in ionic liquids, would align with modern synthetic goals. beilstein-journals.org

Analogue Synthesis: Synthetic efforts should be directed toward generating analogues with systematic modifications. This includes altering the acetyl group (e.g., converting to chalcones, pyrazolines, or hydrazones), replacing the chlorine at the 7-position with other halogens or functional groups, and creating thioalkyl or aminoquinoline derivatives, which have shown bioactivity in other contexts. nih.govresearchgate.netnih.govresearchgate.net

In-depth Elucidation of Molecular Mechanisms of Action

Quinoline derivatives are known to exert their biological effects through a multitude of mechanisms. orientjchem.orgrsc.org A critical future objective is to precisely identify the molecular targets and pathways modulated by Ethanone, 1-(4-chloro-7-quinolinyl)-.

Future mechanistic studies should investigate:

Kinase Inhibition: The quinoline scaffold is prominent in numerous FDA-approved kinase inhibitors used in oncology. nih.gov Future research should involve screening the compound against a broad panel of kinases implicated in cancer signaling, such as c-Met, mTOR, and Bcr-Abl, to identify specific targets. nih.govnih.govwikipedia.org

Induction of Apoptosis: Many anticancer quinolines function by inducing programmed cell death. rsc.org Investigations into the apoptotic pathway, including analysis of caspase activation, DNA fragmentation, and effects on pro- and anti-apoptotic proteins, are essential. nih.gov

DNA/RNA Interaction: The planar nature of the quinoline ring allows it to intercalate with DNA, and derivatives have been shown to cause DNA/RNA damage. nih.gov Biophysical studies should be conducted to determine if the compound binds to nucleic acids and to characterize the nature of this interaction.

Autophagy Modulation: Chloroquine (B1663885), a related 4-aminoquinoline (B48711), is a well-known inhibitor of autophagy, a cellular process implicated in cancer cell survival. nih.gov It is crucial to determine if Ethanone, 1-(4-chloro-7-quinolinyl)- shares this property, which could be a valuable therapeutic mechanism.

Advanced Computational and Machine Learning Approaches for Compound Discovery

Computational tools are indispensable for accelerating the drug discovery process. nih.govmdpi.com Applying these methods to Ethanone, 1-(4-chloro-7-quinolinyl)- can guide the rational design of new analogues with enhanced properties.

| Computational/ML Approach | Specific Application for Ethanone, 1-(4-chloro-7-quinolinyl)- | Reference |

|---|---|---|

| 3D-QSAR Modeling | Develop quantitative structure-activity relationship (QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), to correlate the 3D structural features of analogues with their biological activity and guide the design of more potent compounds. | nih.gov |

| Molecular Docking | Perform docking simulations to predict the binding interactions of the compound and its derivatives with the active sites of potential protein targets (e.g., kinases, enzymes), helping to prioritize synthetic efforts. | nih.govnih.gov |

| Generative Adversarial Networks (GANs) | Utilize deep learning models like MedGAN to generate novel quinoline-scaffold molecules based on the parent structure, exploring a wider chemical space for compounds with optimized drug-like properties. | nih.gov |

| Reaction Prediction Models | Employ machine learning algorithms to predict the outcomes and regioselectivity of synthetic reactions, improving the efficiency of synthesizing complex analogues. | researchgate.net |

| Pharmacophore Modeling | Identify the key structural and electrostatic features (pharmacophore) of the molecule that are essential for its biological activity, facilitating virtual screening and ligand-based design. | nih.gov |

Development of Ethanone, 1-(4-chloro-7-quinolinyl)- Based Chemical Probes

Chemical probes are powerful tools for studying biological systems. nih.gov The quinoline scaffold, while historically underutilized for this purpose, has intrinsic properties that make it an attractive core for probe development. nih.gov

Future research should focus on:

Fluorescent Probes: The quinoline ring system is the core of quinine (B1679958), an early fluorophore, and its nitrogen atom can be used to monitor molecular interactions via changes in fluorescence. nih.gov Future work could involve chemically modifying Ethanone, 1-(4-chloro-7-quinolinyl)- to optimize its photophysical properties, creating fluorescent probes for live-cell imaging and sensing applications. nih.gov

Covalent Probes: By incorporating a reactive moiety, such as a sulfonyl fluoride, the compound could be converted into a covalent probe. rsc.org Such probes can be used to irreversibly bind to their biological target, facilitating target identification and validation through techniques like chemical proteomics.

Affinity-Based Probes: Developing biotinylated or otherwise tagged versions of the compound would enable affinity purification experiments to pull down binding partners from cell lysates, offering a direct method for identifying its molecular targets.

Expansion of Biological Screening to Other Relevant Disease Areas

The quinoline motif is a "privileged scaffold," known for its wide spectrum of biological activities. orientjchem.orgrsc.org While initial research on Ethanone, 1-(4-chloro-7-quinolinyl)- might be focused on a single therapeutic area like oncology, its structural features warrant a much broader investigation.

| Disease Area | Rationale for Screening | Reference |

|---|---|---|

| Infectious Diseases (Parasitic) | The 7-chloro-4-substituted quinoline core is central to antimalarial drugs. Screening against Plasmodium falciparum (malaria) and other parasites like Trypanosoma cruzi (Chagas disease) is highly justified. | researchgate.netnih.govnih.gov |

| Infectious Diseases (Bacterial/Fungal) | Numerous quinoline derivatives have demonstrated potent antibacterial and antifungal properties, including against drug-resistant strains. | rsc.orgresearchgate.netnih.gov |

| Infectious Diseases (Viral) | Quinoline-based compounds have been investigated as inhibitors of viral enzymes, such as HIV reverse transcriptase. | rsc.orgnih.gov |

| Inflammatory Diseases | Derivatives have shown anti-inflammatory potential, possibly through the inhibition of enzymes like cyclooxygenase (COX). | researchgate.netrsc.org |

| Pesticidal Applications | The quinoline scaffold has recently gained attention in the development of new pesticides, particularly fungicides, for agricultural use. | nih.gov |

Strategic Development for Pre-Clinical Applications

The ultimate goal of medicinal chemistry research is the development of new therapeutic agents. nih.gov A strategic approach is required to advance Ethanone, 1-(4-chloro-7-quinolinyl)- from a chemical entity to a pre-clinical candidate.

Key strategic steps include:

Lead Optimization: Once a primary biological activity is confirmed, extensive SAR studies will be needed to optimize potency and selectivity. This involves synthesizing and testing a focused library of analogues to improve the therapeutic index. nih.gov

Pharmacokinetic Profiling: Research must be conducted to improve the compound's drug-like properties. orientjchem.org This includes enhancing aqueous solubility, oral bioavailability, and metabolic stability, while minimizing off-target effects. Computational tools can be used to predict these properties early in the process. orientjchem.orgnih.gov

In Vivo Efficacy Studies: Promising lead compounds must be evaluated in relevant animal models of human disease (e.g., tumor xenograft models for an anticancer agent) to demonstrate in vivo efficacy.

Mechanism Deconvolution: As lead optimization progresses, it is crucial to continue to refine the understanding of the compound's mechanism of action to ensure it is acting on the desired target in a physiological context. nih.gov This provides a strong rationale for further development.

By systematically pursuing these future research directions, the scientific community can fully explore the therapeutic and technological potential of Ethanone, 1-(4-chloro-7-quinolinyl)-, potentially leading to the discovery of novel medicines and research tools.

Q & A

Advanced Research Question

- Molecular Docking : Use AutoDock or PyRx to simulate binding to target proteins (e.g., microbial enzymes) and calculate binding energies (ΔG ≤ -8 kcal/mol suggests strong affinity) .

- ADMET Prediction : Employ SwissADME or ADMETLab to assess Lipinski’s rule compliance (e.g., molecular weight <500, logP <5) and toxicity risks .

- QSAR Modeling : Correlate structural descriptors (e.g., ClogP, polar surface area) with observed antitubercular activity .

How can reaction conditions be optimized to improve synthetic yield?

Advanced Research Question

- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) and analyze responses using software like MODDE.

- Catalyst Screening : Test alternatives (e.g., Lewis acids vs. Brønsted acids) to reduce side reactions .

- Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

What is known about the biological activity of Ethanone, 1-(4-chloro-7-quinolinyl)- derivatives?

Basic Research Question

- Antitubercular Activity : Derivatives show MIC values ≤1 µg/mL against Mycobacterium tuberculosis via quinoline scaffold interactions with bacterial enzymes .

- Antimicrobial Potential : Preliminary docking studies suggest inhibition of bacterial DNA gyrase (binding energy ≤ -9 kcal/mol) .

- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices (>10 preferred) .

How can the stability of Ethanone, 1-(4-chloro-7-quinolinyl)- be assessed under varying storage conditions?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.